molecular formula C24H22Cl2N2O B14207474 1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-furanyl)- CAS No. 827015-40-7

1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-furanyl)-

Cat. No.: B14207474
CAS No.: 827015-40-7
M. Wt: 425.3 g/mol
InChI Key: DYMWWQSVMVZODG-UHFFFAOYSA-N
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Description

1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-furanyl)- is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure that combines an indole core with a piperidine and furan moiety, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-furanyl)- typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . The piperidine and furan moieties are then introduced through subsequent reactions, such as nucleophilic substitution and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. Techniques such as microwave-assisted synthesis and palladium-catalyzed coupling reactions are often employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-furanyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can introduce various functional groups onto the indole or piperidine rings .

Mechanism of Action

The mechanism of action of 1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-furanyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-furanyl)- is unique due to its combination of an indole core with piperidine and furan moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

CAS No.

827015-40-7

Molecular Formula

C24H22Cl2N2O

Molecular Weight

425.3 g/mol

IUPAC Name

3-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-2-(furan-2-yl)-1H-indole

InChI

InChI=1S/C24H22Cl2N2O/c25-19-6-3-7-20(26)23(19)16-10-12-28(13-11-16)15-18-17-5-1-2-8-21(17)27-24(18)22-9-4-14-29-22/h1-9,14,16,27H,10-13,15H2

InChI Key

DYMWWQSVMVZODG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=C(C=CC=C2Cl)Cl)CC3=C(NC4=CC=CC=C43)C5=CC=CO5

Origin of Product

United States

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